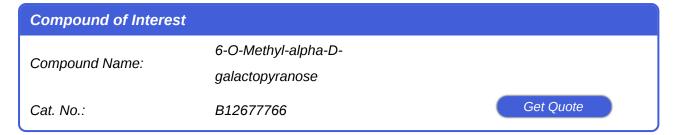


## An In-depth Technical Guide to 6-O-Methylalpha-D-galactopyranose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and a summary of the biological context of **6-O-Methyl-alpha-D-galactopyranose**. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and glycobiology.

## **Core Physicochemical Data**

**6-O-Methyl-alpha-D-galactopyranose** is a methylated monosaccharide derivative of galactose. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H14O6	[1]
Molecular Weight	194.18 g/mol	[1]
IUPAC Name	(2S,3R,4S,5R,6R)-6- (methoxymethyl)oxane-2,3,4,5- tetrol	[1]
CAS Number	31505-26-7	[1]



## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and characterization of **6-O-Methyl-alpha-D-galactopyranose**, compiled from established chemical literature.

## Synthesis of 6-O-Methyl-alpha-D-galactopyranose

The synthesis of **6-O-Methyl-alpha-D-galactopyranose** typically involves the regioselective methylation of a protected galactose derivative. A common strategy is to protect the more reactive hydroxyl groups, leaving the C-6 hydroxyl group accessible for methylation.

#### Materials:

- Methyl α-D-galactopyranoside
- Dry Pyridine
- 4-Toluenesulfonyl chloride (TsCl)
- Sodium hydride (NaH)
- Methyl iodide (CH3I)
- Methanol (MeOH)
- Chloroform (CHCl3)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates

#### Procedure:

• Selective Tosylation: To a solution of methyl α-D-galactopyranoside in dry pyridine, cooled to -50°C, add 4-toluenesulfonyl chloride in small portions with stirring. The reaction mixture is kept at a low temperature to favor the tosylation of the primary hydroxyl group at the C-6 position. The progress of the reaction is monitored by TLC.



- Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water.
   The resulting precipitate, methyl 6-O-tosyl-alpha-D-galactopyranoside, is collected by filtration and recrystallized from ethanol.[2]
- Methylation: The purified methyl 6-O-tosyl-alpha-D-galactopyranoside is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). Sodium hydride is added to the solution to deprotonate the remaining free hydroxyl groups. Subsequently, methyl iodide is added to introduce the methyl group at the C-6 position via nucleophilic substitution of the tosylate group.
- Deprotection (if necessary): If other protecting groups were used on the other hydroxyl groups, they are removed at this stage using appropriate deprotection conditions.
- Final Purification: The final product, 6-O-Methyl-alpha-D-galactopyranose, is purified by silica gel column chromatography using a suitable solvent system, such as a mixture of chloroform and methanol. The purity of the fractions is assessed by TLC.

#### **Characterization Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a crucial technique for the structural elucidation of **6-O-Methyl-alpha-D-galactopyranose**.

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).
- ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The anomeric proton (H-1) will typically appear as a doublet in the downfield region. The methyl group protons will appear as a singlet.
- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the presence of the methoxy group and the galactopyranose ring structure.[3]

Mass Spectrometry (MS):



Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Proper sample preparation is critical for obtaining high-quality data and may involve steps such as denaturation, reduction, and alkylation for larger biomolecules, though simpler protocols are used for small molecules.[4]
- Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The mass spectrum will show a peak corresponding to the molecular ion ([M+H]+ or [M+Na]+), which should match the calculated molecular weight of 194.18 g/mol . High-resolution mass spectrometry can be used to confirm the elemental formula (C7H14O6).

## **Biological Context and Potential Applications**

6-O-methylated galactose has been identified as a constituent of natural products, such as in the red algae Digenea simplex and Ceramium boydenii.[1][5] Marine bacteria have been shown to possess metabolic pathways to process this methylated sugar.[6] While specific signaling pathways involving 6-O-Methyl-alpha-D-galactopyranose are not extensively documented, the broader family of galactose derivatives plays a significant role in various biological processes. Terminal galactose moieties on glycoproteins and glycolipids are crucial for cell-cell recognition, and alterations in galactosylation are associated with various diseases.[7] The unique structural features of methylated sugars make them interesting candidates for the development of enzyme inhibitors or probes to study carbohydrate-protein interactions.

# Visualizations Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **6-O-Methyl-alpha-D-galactopyranose**.





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Caption: Workflow for the synthesis and characterization of **6-O-Methyl-alpha-D-galactopyranose**.

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